molecular formula C10H8BrNO2S B2667318 Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate CAS No. 1056557-90-4

Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate

Cat. No. B2667318
M. Wt: 286.14
InChI Key: UMKIOMAKUZUSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate” is a chemical compound with the molecular formula C10H8BrNO2S and a molecular weight of 286.14 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate” is characterized by the presence of a benzo[d]thiazol ring substituted at the 6-position with a bromine atom and an acetate group. The benzo[d]thiazol ring is a heterocyclic moiety that contains a sulfur and a nitrogen atom .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a related compound, is used as a starting material in the synthesis of several pharmacologically relevant compounds, including thiosemicarbazides, triazoles, and Schiff bases with potential antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).
  • The compound has been involved in the study of CO2 incorporation and the formation of 4-Hydroxy-2-Methylbenzoic Acid during the anaerobic metabolism of m-Cresol by a methanogenic consortium, indicating its role in microbial metabolic pathways (Roberts et al., 1990).
  • N-heterocyclic carbenes, a class of compounds related to Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate, have shown efficiency as catalysts in transesterification/acylation reactions, highlighting the compound's potential in facilitating organic transformations (Grasa et al., 2002).

Pharmacological Applications

  • Novel compounds synthesized from benzothiazole, resembling Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate, have been explored for their therapeutic potentials, such as in antimicrobial studies and as inhibitors for specific enzymes linked to diseases (Lamani et al., 2009).

Environmental Science and Bioactivity

  • The metabolism of m-cresol by methanogenic cultures, involving compounds structurally related to Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate, sheds light on the biochemical degradation processes of aromatic compounds in the environment and their potential bioremediation applications (Roberts et al., 1990).

properties

IUPAC Name

methyl 2-(2-bromo-1,3-benzothiazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-14-9(13)5-6-2-3-7-8(4-6)15-10(11)12-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKIOMAKUZUSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate

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